4-(4-Methoxyphenyl)phthalazin-1(2h)-one
Overview
Description
4-(4-Methoxyphenyl)-1-(2H)-phthalazinone, a 4-aryl-2(1H)-phthalazinone derivative, is a building block for preparing bioactive molecules.
Scientific Research Applications
Polymer Synthesis and Structural Analysis
The compound 4-(4-Methoxyphenyl)phthalazin-1(2h)-one has been utilized in the synthesis of polymers. For instance, it was involved in the structural analysis of a polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone. This analysis was conducted using spectroscopic and magnetic resonance techniques, revealing the bonding patterns and structural features of the polymer (Paventi, Chan, & Hay, 1996).
Phosphodiesterase Inhibition
In medicinal chemistry, this compound derivatives have been synthesized and evaluated for their inhibitory activity toward cyclic AMP-specific phosphodiesterase (PDE4). This research has contributed significantly to understanding structure-activity relationships and the development of PDE4 inhibitors (Van der Mey et al., 2001).
Electrosynthesis of Novel Compounds
The compound has been used in electrosynthesis research. For example, 4-phenyl-2H-phthalazin-1-one underwent electrooxidation to produce methoxylated and cyanated products. Some of these products are novel compounds, indicating the potential for creating new chemicals through electrochemical methods (Okimoto, Yoshida, Hoshi, & Chiba, 2008).
Multicomponent Chemical Synthesis
This compound has also been a key component in the one-pot synthesis of various chemical derivatives. An example is the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through a multicomponent condensation reaction. This method demonstrates the versatility of this compound in facilitating complex chemical syntheses (Salehi, MaGee, Dabiri, Torkian, & Donahue, 2012).
Serotonin Antagonist Research
In the field of neuropharmacology, derivatives of this compound have been studied as potential serotonin antagonists. This research aids in understanding the binding affinities and selectivity of these compounds towards serotonin receptors, contributing to the development of new drugs (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Design of Adenosine Receptor Antagonists
The compound's derivatives have been identified as potential human A3 adenosine receptor antagonists. This discovery was driven by the structural similarities with other known antagonist scaffolds, paving the way for the design of novel drugs targeting adenosine receptors (Poli et al., 2011).
Metal Complexation Studies
Research has also explored the ability of this compound derivatives to act as ligands for metal complexation. This aspect is crucial for understanding the interaction of these compounds with metals and has implications in material science and catalysis (Epsztajn, Malinowski, Urbaniak, & Andrijewski, 2005).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLTTFNKPGBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57353-93-2 | |
Record name | 4-(4-Methoxyphenyl)-1-(2H)-phthalazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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